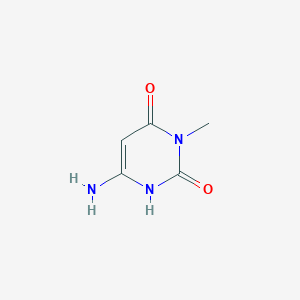

6-氨基-3-甲基尿嘧啶

描述

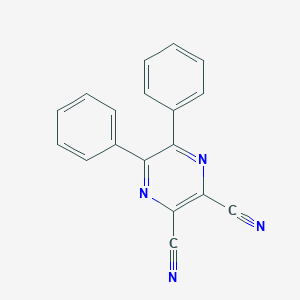

Synthesis Analysis

The synthesis of 6-Amino-3-methyluracil derivatives has been explored through various chemical routes. For instance, Tris(trimethylsilyl)6-aminouracil reacts with different alkyl- and arylalkyl halides, offering a general access to 3-substituted 6-aminouracils, facilitated by catalysts like AlCl3 or iodine (Müller, 1991). Another synthesis approach involves reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, leading to pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005).

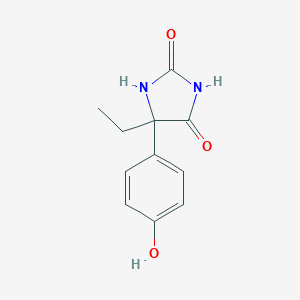

Molecular Structure Analysis

The molecular and crystal structures of 6-Amino-3-methyluracil derivatives have been analyzed, revealing planar compounds with distinct amino group conformations. These structures exhibit varying degrees of stability with methylation and the presence of substituents affecting their configuration (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

6-Amino-3-methyluracil participates in a variety of chemical reactions, forming novel compounds. For example, stable thioaldehydes were synthesized from 6-amino-1,3-disubstituted uracils, showcasing the reactivity of 6-Amino-3-methyluracil derivatives under specific conditions (Hirota et al., 1996). Multicomponent reactions involving 6-aminouracil have also been used to synthesize various heterocyclic structures, highlighting its utility in organic synthesis (Mohammadi Ziarani et al., 2016).

Physical Properties Analysis

The physical properties of 6-Amino-3-methyluracil derivatives have been explored, including their crystalline forms and solubility. Studies on pseudopolymorphs of 6-aminouracil reveal insights into its hydrogen-bonding frameworks and solvation effects (Gerhardt & Bolte, 2013).

Chemical Properties Analysis

The chemical properties of 6-Amino-3-methyluracil, such as its reactivity and interaction with other compounds, are key to its applications. Its ability to undergo domino reactions in the presence of catalysts like FeCl3·6H2O, producing 5-alkyl/arylidenebarbituric acids, exemplifies its chemical versatility (Kalita et al., 2014).

科学研究应用

抗氧化活性

6-氨基-3-甲基尿嘧啶衍生物的抗氧化活性已得到研究 . 研究了6-甲基尿嘧啶和5-硝基-6-甲基尿嘧啶与哌啶、吗啉和三唑的曼尼希反应,发现曼尼希碱的抗氧化活性与已知的抗氧化剂离子醇相当 .

抗菌活性

6-氨基-3-甲基尿嘧啶衍生物的抗菌活性也得到研究 . 6-氨基-1,3-二甲基尿嘧啶与取代的苯甲醛缩合得到六种席夫碱衍生物,这些衍生物与叠氮化钠、邻氨基苯甲酸和2-巯基苯甲酸进行环化,得到含有1,3-二甲基尿嘧啶片段的新型二氢四唑、二氢喹唑啉-4-酮和1,3-苯并噻嗪-4-酮 .

人体N-乙酰转移酶(NAT2)表型的指示

摄入咖啡因后尿液样本中5-乙酰氨基-6-氨基-3-甲基尿嘧啶(AAMU)与1-甲基黄嘌呤(1X)的比例可用于指示人体N-乙酰转移酶(NAT2)表型 .

杂环化合物的制备

6-氨基-1-甲基尿嘧啶可用于制备1,1’-二甲基-1H-螺[嘧啶[4,5-b]喹啉-5,5’-吡咯[2,3-d]嘧啶]-2,2’,4,4’,6’(1’H,3H,3’H,7’H,1’H)-五酮,方法是在对甲苯磺酸催化下与靛红反应 .

作用机制

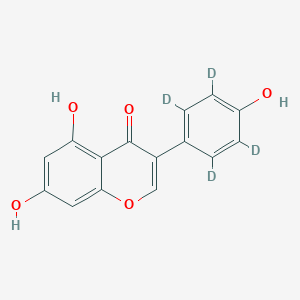

Target of Action

6-Amino-3-methyluracil is a derivative of uracil, a component of RNA, and is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides) which play an important role in mechanisms of metabolism and heredity

Mode of Action

It’s known that uracil derivatives can exhibit a broad spectrum of pharmacological activity, determined by their structural affinity for endogenous pyrimidine bases

Biochemical Pathways

It’s known that uracil and its derivatives can influence various biochemical pathways due to their structural similarity to endogenous pyrimidine bases . These affected pathways could have downstream effects on cellular processes and overall organism health.

Pharmacokinetics

It’s known that the compound is a major metabolite of caffeine in the human body , suggesting that it may share some pharmacokinetic properties with caffeine.

Result of Action

Uracil derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, and antiviral activities

安全和危害

未来方向

The top five metabolites associated with modifiable factors for Alzheimer’s disease (AD) include 5-acetylamino-6-amino-3-methyluracil . These metabolites can be employed as biomarkers for tracking these factors, and they provide a potential biological pathway of how modifiable factors influence the human body and AD risk .

属性

IUPAC Name |

6-amino-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVPFNFAUWIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355712 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21236-97-5 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

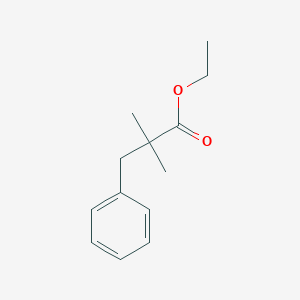

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

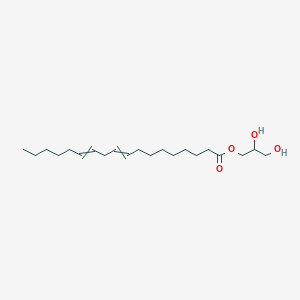

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?

A1: 6-amino-3-methyluracil has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]

Q2: Is there spectroscopic data available for 6-amino-3-methyluracil?

A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize 6-amino-3-methyluracil. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []

Q3: How is 6-amino-3-methyluracil formed in the body?

A3: 6-amino-3-methyluracil, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]

Q4: Can the levels of 6-amino-3-methyluracil in urine be used to assess caffeine intake?

A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of 6-amino-3-methyluracil and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]

Q5: What is the relationship between 6-amino-3-methyluracil and CYP1A2 activity?

A5: 6-amino-3-methyluracil is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including 6-amino-3-methyluracil, can provide insights into an individual's CYP1A2 metabolic capacity. []

Q6: Are there any diseases associated with altered 6-amino-3-methyluracil levels?

A6: A metabolomics study found significantly decreased levels of 6-amino-3-methyluracil, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []

Q7: How is 6-amino-3-methyluracil typically measured in biological samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify 6-amino-3-methyluracil in urine. [, ]

Q8: Are there alternative analytical techniques for 6-amino-3-methyluracil analysis?

A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying 6-amino-3-methyluracil and other caffeine metabolites in urine samples. [, ]

Q9: Has 6-amino-3-methyluracil been chemically synthesized?

A9: Yes, 6-amino-3-methyluracil has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)

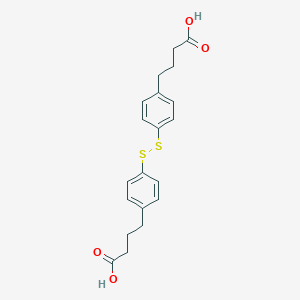

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)